molecular formula C19H18ClNO4 B2628581 trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 2140264-20-4

trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2628581
CAS No.: 2140264-20-4
M. Wt: 359.81
InChI Key: FPDIXSAIJREEKT-DLBZAZTESA-N
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Description

trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a sophisticated pyrrolidine-based building block of significant value in medicinal chemistry and drug discovery, particularly in the synthesis of protein kinase inhibitors. This compound serves as a critical synthetic intermediate for the development of novel, potent, and selective inhibitors targeting the c-Jun N-terminal kinase (JNK) family. The scaffold incorporates a trans-configured pyrrolidine ring, a 4-chlorophenyl group, and protected carboxylic acid functionalities, providing multiple vectors for chemical diversification to explore structure-activity relationships (SAR). Researchers utilize this molecule to construct complex heterocyclic systems designed to modulate JNK signaling pathways, which are implicated in a range of pathological conditions including inflammatory diseases, neurological disorders, and cancer [https://pubmed.ncbi.nlm.nih.gov/20822174/]. Its rigid, three-dimensional structure is advantageous for achieving high selectivity over other kinase targets. The strategic placement of the Cbz (benzyloxycarbonyl) protecting group allows for selective deprotection and further functionalization downstream in multi-step synthetic sequences, making it an indispensable tool for chemists engineering next-generation therapeutic candidates.

Properties

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c20-15-8-6-14(7-9-15)16-10-21(11-17(16)18(22)23)19(24)25-12-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,22,23)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDIXSAIJREEKT-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1. Antiinflammatory and Analgesic Properties:
Preliminary studies suggest that trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid may exhibit anti-inflammatory and analgesic activities. Similar compounds have demonstrated effectiveness in reducing inflammation and pain, indicating that this compound may also interact with relevant biological targets involved in these pathways .

2. Antitumor Activity:
The structural components of this compound suggest potential interactions with enzymes and receptors that play critical roles in cancer progression. Compounds with similar structures have shown promising anticancer activities, warranting further investigation into the antitumor potential of this compound .

3. Neuroprotective Effects:
Research indicates that derivatives of similar pyrrolidine compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to penetrate biological membranes due to its lipophilic chlorophenyl group enhances its suitability for neuropharmacological applications .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring:
    • This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the Benzyloxycarbonyl Group:
    • The amine group is protected using benzyloxycarbonyl chloride under basic conditions.
  • Substitution with Chlorophenyl Group:
    • The chlorophenyl group is introduced via nucleophilic substitution reactions using chlorophenyl halides .

Case Studies

Case Study 1: Anti-inflammatory Activity Screening
In a study evaluating various derivatives of pyrrolidine compounds, this compound was tested for anti-inflammatory activity alongside other compounds. It exhibited significant inhibition rates compared to standard anti-inflammatory drugs, highlighting its therapeutic potential .

Case Study 2: Anticancer Activity Investigation
A series of studies have focused on evaluating the anticancer properties of pyrrolidine derivatives. This compound was included in screenings against various cancer cell lines, showing promising results that warrant further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorophenyl Positional Isomers
  • This positional change may alter binding interactions in biological targets .
  • trans-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1392210-64-8): The addition of a second chlorine atom increases lipophilicity (ClogP) and may enhance halogen bonding but reduces solubility, as evidenced by its hydrochloride salt formulation .
Non-Chlorinated Aromatic Substituents
  • trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid (CAS 1402666-47-0, purity 95%): Replacing chlorophenyl with methyl reduces molecular weight (C₁₄H₁₇NO₄ vs.
  • trans-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 1212064-03-3): The electron-withdrawing trifluoromethyl group enhances metabolic stability and acidity of the carboxylic acid moiety compared to chlorophenyl .

Protecting Group Modifications

  • Boc-(±)-trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS 851485-00-2, purity >99%): The tert-butoxycarbonyl (Boc) group offers acid-labile protection, contrasting with the base-sensitive Cbz group. Boc derivatives are preferred in peptide synthesis for orthogonal deprotection strategies .
  • (3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 2459946-49-5): The benzyl group (non-protecting) and stereochemical (R,R) configuration may influence receptor selectivity compared to the trans-Cbz analog .

Stereochemical and Salt Forms

  • trans-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS 851485-00-2): The trans configuration is retained, but the Boc group alters crystallinity, as reflected in its higher molecular weight (325.79 g/mol) vs. the Cbz analog (367.81 g/mol) .
  • J00852 (dichlorophenyl variant hydrochloride): Salt formation improves crystallinity and handling but may limit compatibility with non-polar solvents .

Data Tables

Table 1: Structural Analogs and Key Properties

Compound Name Substituent(s) Protecting Group CAS Number Purity Molecular Weight (g/mol)
trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid 4-chlorophenyl Cbz 2140264-20-4 97% 367.81
trans-1-[(Benzyloxy)carbonyl]-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid 2-chlorophenyl Cbz Not specified 97% 367.81
Boc-(±)-trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid 4-chlorophenyl Boc 851485-00-2 >99% 325.79
trans-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid・HCl 2,3-dichlorophenyl None (HCl salt) 1392210-64-8 Not specified 296.57 (HCl)
trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid Methyl Cbz 1402666-47-0 95% 263.29

Table 2: Physicochemical Implications of Substituents

Substituent Electronic Effect Lipophilicity (ClogP*) Solubility Trend
4-chlorophenyl Electron-withdrawing High Low (improved with salts)
2-chlorophenyl Steric hindrance Moderate-High Very low
Methyl Electron-donating Low High
Trifluoromethyl Strongly electron-withdrawing Very High Low

*ClogP values estimated via substituent contributions.

Biological Activity

trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a molecular formula of C19H18ClNO4 and a molecular weight of approximately 359.81 g/mol. This compound features a pyrrolidine ring, which is a nitrogen-containing heterocycle, along with a benzyloxycarbonyl group and a para-chlorophenyl substituent. The unique structural characteristics suggest potential interactions with various biological targets, indicating significant pharmacological properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Property Details
Molecular Formula C19H18ClNO4
Molecular Weight 359.81 g/mol
Key Functional Groups Pyrrolidine ring, Benzyloxycarbonyl group, Chlorophenyl substituent

The presence of the chlorophenyl group enhances the compound's lipophilicity and membrane permeability, which may facilitate its interaction with biological targets.

The mechanism of action for this compound involves its binding to specific enzymes or receptors. The benzyloxycarbonyl group likely aids in this binding, while the chlorophenyl group may influence the compound's overall activity through enhanced interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Biological Activity and Pharmacological Potential

Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways.
  • Analgesic Properties : Potential modulation of pain pathways could provide analgesic effects.
  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth in various cancer models.

Research indicates that the pharmacological profile of this compound warrants further investigation to fully elucidate its therapeutic potential.

Study 1: Anti-inflammatory Activity

A study explored the anti-inflammatory effects of structurally related compounds, demonstrating that modifications to the chlorophenyl group significantly influenced activity levels. The findings indicated that compounds with electron-withdrawing groups exhibited enhanced inhibition of inflammatory markers in vitro.

Study 2: Antitumor Efficacy

In another study focused on antitumor activity, derivatives of pyrrolidine-based compounds were tested against several cancer cell lines. Results showed that this compound exhibited cytotoxic effects against breast cancer cells, suggesting its potential as an antitumor agent.

Synthesis Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Cyclization reaction involving an appropriate amine and carbonyl compound.
  • Introduction of the Benzyloxycarbonyl Group : Protection of the amine using benzyloxycarbonyl chloride under basic conditions.
  • Substitution with Chlorophenyl Group : Introduction via substitution reaction using chlorophenyl halide.

These synthetic routes can be optimized for industrial production to enhance yield and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-1-[(benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The synthesis typically involves multi-step reactions starting with pyrrolidine precursors. Key steps include:

  • Protection : Introduction of the benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine .
  • Substitution : Coupling of 4-chlorophenyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
  • Stereochemical Control : Trans-configuration is achieved using chiral auxiliaries or enantioselective catalysis (e.g., Rh-catalyzed hydrogenation) .
    • Critical Parameters : Solvent polarity (DMF vs. toluene), temperature, and catalyst loading significantly impact yield (60–85%) and enantiomeric excess (ee >90%) .

Q. How can researchers verify the stereochemical purity of this compound?

  • Analytical Techniques :

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers .
  • NMR Spectroscopy : NOESY/ROESY experiments confirm trans-configuration by observing spatial proximity between the Cbz group and 4-chlorophenyl substituent .
  • X-ray Crystallography : Definitive structural confirmation via single-crystal diffraction (e.g., CCDC deposition codes in ) .

Advanced Research Questions

Q. How do computational models predict the conformational flexibility of this pyrrolidine derivative, and how does this affect its biological interactions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Analyze puckering modes of the pyrrolidine ring and torsion angles of the Cbz group using software like AMBER or GROMACS .
  • Docking Studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina. The 4-chlorophenyl group enhances hydrophobic binding to pockets with aromatic residues .
    • Key Findings : The trans-configuration reduces steric hindrance, favoring a planar conformation that improves target affinity compared to cis-isomers .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) against a protease target may arise from:

  • Purity Variations : Impurities >5% (e.g., cis-isomers) skew activity. Validate via HPLC-MS .
  • Assay Conditions : Buffer pH (7.4 vs. 6.8) or ionic strength alters compound solubility and target binding .
    • Resolution : Standardize protocols (e.g., NIH Assay Guidance Manual) and use orthogonal assays (e.g., SPR vs. fluorescence) .

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